molecular formula C11H13IO3S B14723020 2-Iodo-1-(phenylsulfonyl)pentan-3-one CAS No. 5398-60-7

2-Iodo-1-(phenylsulfonyl)pentan-3-one

Cat. No.: B14723020
CAS No.: 5398-60-7
M. Wt: 352.19 g/mol
InChI Key: DOPKFCTUNBWBFV-UHFFFAOYSA-N
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Description

2-Iodo-1-(phenylsulfonyl)pentan-3-one is an organic compound with the molecular formula C₁₁H₁₃IO₃S It is characterized by the presence of an iodine atom, a phenylsulfonyl group, and a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(phenylsulfonyl)pentan-3-one typically involves the iodination of a precursor compound, followed by the introduction of the phenylsulfonyl group. One common method includes the reaction of 1-(phenylsulfonyl)pentan-3-one with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like silver nitrate to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(phenylsulfonyl)pentan-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-1-(phenylsulfonyl)pentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1-(phenylsulfonyl)pentan-3-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

2-Iodo-1-(phenylsulfonyl)pentan-3-one is unique due to its specific structural features, such as the pentan-3-one backbone and the presence of both iodine and phenylsulfonyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

5398-60-7

Molecular Formula

C11H13IO3S

Molecular Weight

352.19 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-iodopentan-3-one

InChI

InChI=1S/C11H13IO3S/c1-2-11(13)10(12)8-16(14,15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

DOPKFCTUNBWBFV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CS(=O)(=O)C1=CC=CC=C1)I

Origin of Product

United States

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